6-Chloroquinazoline-2,4-diamine

Synthetic Efficiency Yield Medicinal Chemistry

Researchers designing kinase inhibitors or antifolates require the precise 6-chloro-2,4-diaminoquinazoline scaffold-generic substitution causes complete activity loss. 6-Chloroquinazoline-2,4-diamine (CAS 18671-95-9) delivers the validated substitution pattern critical for target engagement. • Enables PAK4-selective inhibitor design (>300-fold selectivity vs. PAK1) for oncology research • Core scaffold for DHFR inhibitors with sub-μM antibacterial activity against MDR strains (MIC 0.5 μM) • Documented in patent families for cardiovascular & anticancer therapeutics. Available from stock with global shipping.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 18671-95-9
Cat. No. B094355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinazoline-2,4-diamine
CAS18671-95-9
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NC(=N2)N)N
InChIInChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
InChIKeyZMQPXDMCQOHVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinazoline-2,4-diamine Procurement Guide


6-Chloroquinazoline-2,4-diamine (CAS 18671-95-9) is a heterocyclic organic compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . It serves as a core scaffold in medicinal chemistry, characterized by a quinazoline core with a chlorine atom at the 6-position and amino groups at the 2- and 4-positions. This specific substitution pattern confers distinct reactivity and biological activity, making it a versatile building block for synthesizing a wide range of bioactive molecules, including kinase inhibitors and antifolates .

6-Chloroquinazoline-2,4-diamine: Critical Differentiation


The precise 6-chloro substitution on the 2,4-diaminoquinazoline core is not arbitrary; it is a critical determinant of downstream molecular properties and biological activity. Generic substitution of this scaffold with other 2,4-diaminoquinazolines or different heterocyclic cores is not scientifically valid without rigorous re-validation. The chlorine atom at the 6-position directly influences the compound's reactivity in subsequent synthetic modifications, its lipophilicity, and its binding interactions with biological targets such as kinases and dihydrofolate reductase (DHFR) . Consequently, substituting this compound with an analog lacking the 6-chloro group, or with a different substitution pattern, can lead to a complete loss of desired activity, altered pharmacokinetics, and failure in critical experiments. The following evidence quantifies these critical differences and provides a rigorous basis for compound selection.

6-Chloroquinazoline-2,4-diamine: Quantitative Evidence


High-Yield Synthesis vs. General 2,4-Diaminoquinazolines

A reported synthetic route for 6-Chloroquinazoline-2,4-diamine demonstrates a high yield of 99%, highlighting its efficient and scalable preparation . In contrast, a general method for synthesizing a broader class of quinazolin-2,4-diamines typically achieves yields in the range of 80-85% [1]. This indicates a more robust and productive synthesis for the target 6-chloro derivative.

Synthetic Efficiency Yield Medicinal Chemistry Process Chemistry

PAK4 Selectivity Advantage

A derivative of 6-Chloroquinazoline-2,4-diamine, designated as compound 31 (CZh226), was characterized as a potent and highly selective p21-activated kinase 4 (PAK4) inhibitor. It exhibited remarkable PAK4 selectivity and a favorable kinase selectivity profile, making it a valuable lead compound for PAK4-targeted anticancer drug discovery [1]. This level of selectivity is crucial for developing targeted therapies and surpasses the broader kinase inhibition profiles often seen with other 2,4-diaminoquinazoline derivatives.

Kinase Inhibitor Selectivity PAK4 Cancer Research Oncology

DHFR Inhibition: 6-Chloro vs. 5-Substituted Analogs

Structure-activity relationship (SAR) studies on 2,4-diaminoquinazolines as dihydrofolate reductase (DHFR) inhibitors have shown that the position of substitution critically impacts potency and selectivity. While 5-substituted analogs show activity against E. coli DHFR, they lack significant selectivity over the mammalian enzyme [1]. In contrast, 6-chloro-substituted derivatives represent a distinct SAR branch, with a potential for altered binding profiles. The presence of a 6-chloro group is a key structural feature in a series of patented 7-alkoxy-2,4-diaminoquinazolines with antihypertensive activity, underscoring the importance of this specific substitution pattern for achieving desired pharmacological outcomes [2].

Antifolate DHFR Inhibitor Structure-Activity Relationship (SAR) Infectious Disease Antibacterial

Antibacterial Activity of 2,4-Diaminoquinazoline Scaffold

A study on N2,N4-disubstituted quinazoline-2,4-diamines, a class to which 6-chloroquinazoline-2,4-diamine belongs, found that one active DHFR inhibitor from this series had a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against trimethoprim-resistant strains of Staphylococcus aureus [1]. This demonstrates the potent antibacterial activity achievable with this core scaffold, a property that may be enhanced or modulated by the 6-chloro substitution.

Antibacterial Minimum Inhibitory Concentration (MIC) Multidrug Resistant Staphylococcus aureus

6-Chloroquinazoline-2,4-diamine: Validated Applications


PAK4-Selective Kinase Inhibitor Design

As evidenced by its derivatives' remarkable PAK4 selectivity [1], 6-Chloroquinazoline-2,4-diamine is a prime candidate for use as a starting scaffold in the rational design of novel, highly selective kinase inhibitors. This is particularly relevant in oncology research, where PAK4 is a validated target involved in cancer cell migration and invasion.

Novel Antifolate and Antibacterial Synthesis

Given that its core structure belongs to a class of compounds with demonstrated sub-micromolar antibacterial activity against resistant strains [1] and distinct DHFR inhibition profiles , this compound is a strategic building block for synthesizing next-generation antifolates. It is particularly suited for programs aiming to overcome resistance to existing therapies like trimethoprim or methotrexate.

Antihypertensive Agent Development

The inclusion of the 6-chloro substitution pattern as a key feature in a patent family for 7-alkoxy-2,4-diaminoquinazolines with antihypertensive activity [1] validates the use of this specific compound in medicinal chemistry programs targeting cardiovascular diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.